2-chloro-N-(3,5-difluorophenyl)benzamide
Description
2-Chloro-N-(3,5-difluorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzoyl group substituted with a chlorine atom at the ortho position and an aniline ring substituted with two fluorine atoms at the meta positions. This compound belongs to the benzanilide family, which is widely studied for its structural diversity and applications in pharmaceuticals, agrochemicals, and materials science . The presence of electron-withdrawing chloro and fluoro substituents likely influences its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for crystallization and biological activity .
Properties
Molecular Formula |
C13H8ClF2NO |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
2-chloro-N-(3,5-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-12-4-2-1-3-11(12)13(18)17-10-6-8(15)5-9(16)7-10/h1-7H,(H,17,18) |
InChI Key |
WVGFUWVLTRZFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-difluorophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 2-chloro-N-(3,5-difluorophenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-difluorophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic aromatic substitution:
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Electrophilic aromatic substitution: Formation of brominated or nitrated derivatives.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
2-chloro-N-(3,5-difluorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents on the phenyl ring enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and conformational properties of 2-chloro-N-(3,5-difluorophenyl)benzamide can be contextualized by comparing it with analogs featuring variations in substituent type, position, and electronic effects. Below is a detailed analysis based on crystallographic and synthetic data from related benzanilides.
Substituent Effects on Molecular Conformation
Key structural parameters (e.g., dihedral angles, hydrogen bonding, and halogen interactions) are influenced by substituents on the benzoyl and aniline rings.
Key Observations :
- Dihedral Angles : Bulky substituents (e.g., 3,5-dimethyl) increase steric hindrance, resulting in larger dihedral angles between the benzoyl and aniline rings (76.7°). Smaller substituents (e.g., 2,3-dimethyl) allow near-planar arrangements (7.7°) . The 3,5-difluoro analog is expected to adopt an intermediate dihedral angle due to fluorine’s smaller size but strong electronegativity.
- Amide Conformation : All analogs exhibit a trans conformation of the N–H and C=O groups, favoring intermolecular hydrogen bonding .
- Halogen Bonding : In 2-chloro-N-(2,3-dimethylphenyl)benzamide, a short Cl⋯O contact (3.18 Å) suggests weak halogen bonding, which may stabilize the crystal lattice . For the 3,5-difluoro derivative, F⋯H/N interactions could dominate due to fluorine’s high electronegativity.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns are critical for crystal stability. For example:
- 2-Chloro-N-(3,5-dimethylphenyl)benzamide : Forms infinite chains via N–H⋯O bonds along the a-axis, with a hydrogen bond distance of 2.89 Å .
- 2-Chloro-N-(2,3-dimethylphenyl)benzamide : Chains along the b-axis via N–H⋯O bonds (2.86 Å), with additional Cl⋯O interactions .
Electronic and Steric Effects of Substituents
- Methyl vs. Halogen Substituents : Methyl groups donate electron density via hyperconjugation, whereas halogens withdraw electron density. This difference impacts solubility, melting points, and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
